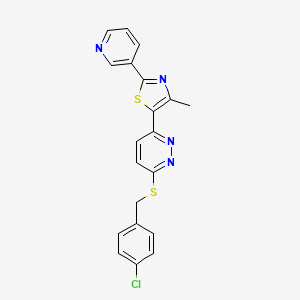
2-bromo-N-(2,6-difluorophenyl)acetamide
概要
説明
2-bromo-N-(2,6-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrF2NO and a molecular weight of 250.04 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and an acetamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The general reaction scheme is as follows:
2,6-difluoroaniline+bromoacetyl bromide→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
化学反応の分析
Types of Reactions
2-bromo-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the acetamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
2-bromo-N-(2,6-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-bromo-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(4-fluorophenyl)acetamide
- 2-bromo-N-(2,4-difluorophenyl)acetamide
- 2-bromo-N-(2,6-dichlorophenyl)acetamide
Comparison
Compared to similar compounds, 2-bromo-N-(2,6-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other bromoacetamide derivatives. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications.
特性
IUPAC Name |
2-bromo-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCVUJEUXCGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)
![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)
![1-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2904410.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)
![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)
![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

![2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)
![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)

